molecular formula C26H28ClN5O3 B2985197 2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-27-7

2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2985197
CAS No.: 1105227-27-7
M. Wt: 493.99
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Description

This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core and distinct substituents: a 4-chlorobenzyl group at position 2, a cyclohexyl carboxamide at position 8, and a propyl chain at position 2. The para-chlorobenzyl moiety likely enhances lipophilicity and receptor binding compared to unsubstituted analogs, while the cyclohexyl group may improve metabolic stability due to steric shielding.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O3/c1-2-14-30-24(34)21-13-10-18(23(33)28-20-6-4-3-5-7-20)15-22(21)32-25(30)29-31(26(32)35)16-17-8-11-19(27)12-9-17/h8-13,15,20H,2-7,14,16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXCRMUCUNBZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a complex structure characterized by a triazoloquinazoline core, this compound is being investigated for its interactions with biological macromolecules and its therapeutic potential.

Molecular Structure and Properties

  • Molecular Formula : C26H28ClN5O3
  • Molecular Weight : 493.99 g/mol
  • Purity : Typically ≥ 95% .

This compound features a chlorobenzyl group and a cyclohexyl moiety that may influence its biological interactions and pharmacokinetic properties.

DNA Intercalation

Research indicates that compounds similar to 2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline derivatives can intercalate with DNA. This mechanism involves the insertion of the compound between DNA base pairs, leading to:

  • Inhibition of DNA replication
  • Disruption of transcription processes
  • Induction of cell death .

Biochemical Pathways

The intercalation can trigger downstream effects that impact various cellular pathways. The inhibition of replication and transcription can result in significant cellular stress and apoptosis in rapidly dividing cells.

Pharmacokinetics

In silico studies on similar compounds suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These evaluations indicate that the compound may have adequate bioavailability and metabolic stability .

Anticancer Potential

Recent studies have explored the anticancer properties of triazoloquinazoline derivatives. For instance:

  • Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value indicating effective inhibition of cell proliferation.
CompoundCell LineIC50 (µM)
Derivative AMCF7 (Breast Cancer)12.5
Derivative BA549 (Lung Cancer)15.3
Derivative CHeLa (Cervical Cancer)9.8

The structure-activity relationship (SAR) suggests that modifications to the side chains can enhance potency against specific cancer types .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy against bacterial strains. The compound's ability to inhibit Mur enzymes has been highlighted as a potential mechanism for antimicrobial action:

  • Case Study : Inhibitors derived from similar structures showed promising activity against Mycobacterium tuberculosis with IC50 values as low as 7.7 μM .

Summary of Findings

The biological activity of this compound appears promising based on its mechanism of action involving DNA intercalation and subsequent cellular effects. Its potential applications in oncology and infectious disease treatment warrant further investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The closest structural analog is 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (). Below is a comparative analysis:

Feature Target Compound Analog () Hypothesized Impact
Chlorobenzyl Position 4-chloro (para) 3-chloro (meta) Para-substitution may enhance electronic effects (e.g., dipole stabilization) for target binding vs. meta’s steric constraints.
N-Substituents Cyclohexyl (carboxamide) and propyl Diisobutyl Cyclohexyl’s bulk may reduce metabolic oxidation; propyl’s linearity vs. diisobutyl’s branching alters solubility and membrane penetration.
Polarity Moderate (cyclohexyl is lipophilic; carboxamide is polar) High lipophilicity (diisobutyl branches) Target compound may exhibit better aqueous solubility, favoring oral bioavailability.

Key Differences in Bioactivity (Inferred from SAR)

Chlorine Position : Para-substituted aromatics often exhibit stronger binding to hydrophobic pockets in enzymes (e.g., kinase ATP sites) compared to meta-substituted analogs due to optimized van der Waals interactions .

diisobutyl’s high flexibility, which may increase promiscuity .

Limitations of Current Data

Direct pharmacological comparisons (e.g., IC₅₀ values, pharmacokinetic profiles) between these compounds are unavailable in public literature.

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